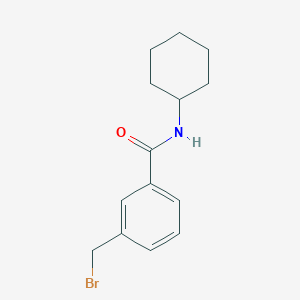

3-(bromomethyl)-N-cyclohexylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(bromomethyl)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with a bromomethyl group at the 3-position and a cyclohexyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N-cyclohexylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

3-(bromomethyl)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Oxidation: Products include benzaldehydes or benzoic acids.

Reduction: Products include benzyl alcohols.

Aplicaciones Científicas De Investigación

Calcium Channel Modulation

Research indicates that compounds similar to 3-(bromomethyl)-N-cyclohexylbenzamide may exhibit activity in modulating calcium channels, particularly N-type and T-type calcium channels. These channels are crucial in various physiological processes, including pain modulation and neurotransmitter release . The inhibition of these channels can lead to therapeutic effects in conditions such as:

- Chronic Pain : Compounds that target calcium channels are being explored for their analgesic properties, potentially providing relief from chronic pain syndromes.

- Neurological Disorders : Given the role of calcium channels in neuronal excitability, these compounds could be beneficial in treating epilepsy and other neurological disorders .

Antinociceptive Effects

Preclinical studies have shown that compounds with similar structures can significantly reduce nocifensive behaviors in animal models. For instance, studies involving TRPA1 receptor antagonists have demonstrated that certain derivatives can alleviate inflammatory pain . This suggests that this compound might also possess similar antinociceptive properties.

Reactivity Studies

The bromomethyl group in this compound makes it an attractive candidate for further chemical modifications through nucleophilic substitution reactions. This property allows for the synthesis of various derivatives that could enhance biological activity or selectivity towards specific targets .

Structure-Activity Relationship (SAR) Studies

Given its unique structural features, this compound can serve as a lead compound in SAR studies aimed at optimizing pharmacological profiles. By modifying different substituents on the benzamide core or altering the cyclohexyl group, researchers can explore how these changes affect biological activity .

Mecanismo De Acción

The mechanism of action of 3-(bromomethyl)-N-cyclohexylbenzamide depends on its application:

Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Materials Science: In materials applications, the compound’s electronic properties can be exploited to create conductive or semiconductive materials.

Comparación Con Compuestos Similares

Similar Compounds

3-(chloromethyl)-N-cyclohexylbenzamide: Similar structure but with a chloromethyl group instead of bromomethyl.

3-(methyl)-N-cyclohexylbenzamide: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness

3-(bromomethyl)-N-cyclohexylbenzamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and materials science .

Actividad Biológica

3-(Bromomethyl)-N-cyclohexylbenzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a cyclohexyl-substituted benzamide . Its molecular formula is C13H16BrN, indicating the presence of a bromine atom, a cyclohexyl group, and an amide functional group. The bromomethyl group suggests potential reactivity in nucleophilic substitution reactions, while the cyclohexyl group contributes to its hydrophobic characteristics.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms and efficacy need further investigation.

- Anticancer Properties : The compound is being explored for its potential in cancer treatment, particularly in inhibiting tumor growth through interactions with specific cellular pathways.

- Receptor Binding Studies : Investigations into its binding affinity to various biological targets, such as receptors or enzymes, are ongoing. Techniques like surface plasmon resonance (SPR) could elucidate these interactions, which are crucial for assessing its therapeutic effects.

The exact mechanism of action for this compound remains to be fully characterized. However, it is hypothesized that the compound may interact with specific molecular targets, potentially modulating receptor activity or inhibiting certain enzymes. Such interactions could lead to alterations in cellular pathways associated with pain modulation, inflammation, or cancer progression .

Case Study 2: In Vitro Studies

In vitro studies have indicated that compounds with similar structures can inhibit cellular proliferation in cancer cell lines. These studies underscore the importance of further exploring this compound's anticancer potential through targeted assays and molecular docking studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Cyclohexylbenzamide | Benzamide with cyclohexyl group | Lacks bromination; serves as a baseline for comparison |

| Benzyl bromide | Bromine attached to benzene | Simpler structure; commonly used in organic synthesis |

| 4-Bromobenzamide | Bromine at para position | Different reactivity due to bromine position |

| 3-Bromo-N-cyclopropylbenzamide | Similar but with cyclopropyl group | Investigates effects of ring size on biological activity |

This table illustrates how this compound's unique combination of functional groups may influence its reactivity and biological interactions differently compared to other compounds.

Propiedades

IUPAC Name |

3-(bromomethyl)-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGUIQWHJGHALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.